molecular formula C18H24N2O2S2 B13961502 4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961502
M. Wt: 364.5 g/mol
InChI Key: SCRAAEOHPWTWDZ-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring via a sulfanylmethyl group

Preparation Methods

The synthesis of 4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzothiazole derivatives with piperidine derivatives under specific conditions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)12-23-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRAAEOHPWTWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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